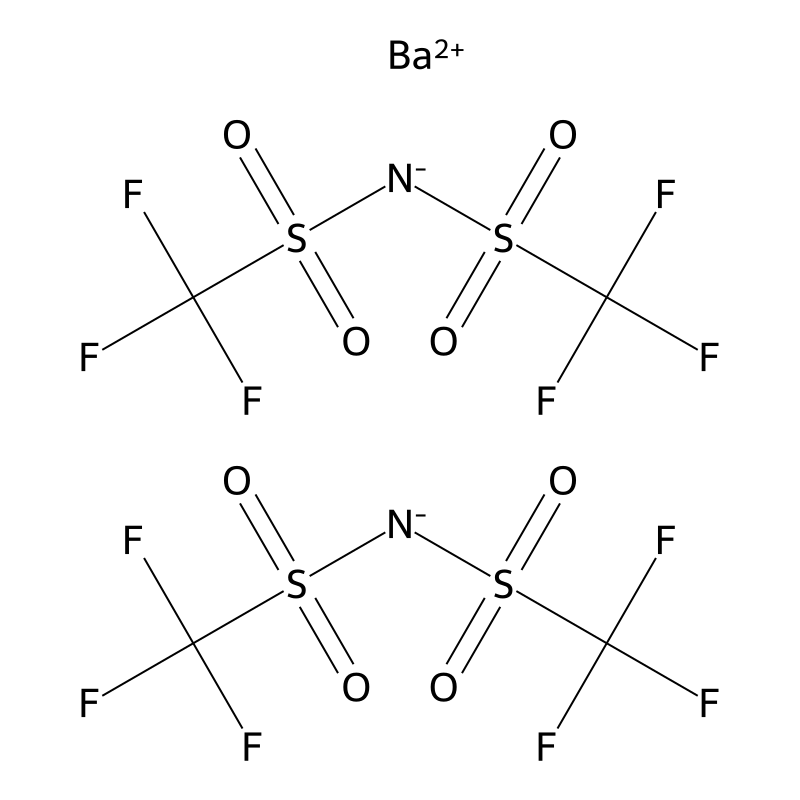

Barium bis(trifluoromethanesulfonimide)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Electrochemical applications:

Barium bis(trifluoromethanesulfonimide), also known as Ba(TFSI)₂, has gained significant interest in scientific research due to its unique properties that make it valuable in electrochemical applications.

Solid-state electrolytes

Ba(TFSI)₂ exhibits high ionic conductivity, making it a promising candidate for solid-state electrolytes in lithium-ion batteries. These batteries offer several advantages over traditional liquid electrolytes, such as improved safety, higher energy density, and longer lifespans. Research has shown that Ba(TFSI)₂ can form stable interfaces with lithium metal anodes, which is crucial for the development of high-performance lithium-ion batteries. [Source: A study published in the journal "Nature Materials" - ]

Electrodeposition

Ba(TFSI)₂ can be used as an electrolyte for electrodeposition processes. It has been shown to be effective in the electrodeposition of various materials, including metals, semiconductors, and functional materials. This makes it a valuable tool for researchers studying new materials and their properties. [Source: A research article published in the journal "Electrochimica Acta" - ]

Other research applications:

Beyond its use in electrochemistry, Ba(TFSI)₂ is being explored in various other scientific research fields:

Catalysis

Ba(TFSI)₂ has been investigated as a catalyst for various chemical reactions, including organic synthesis and polymerization reactions. Its Lewis acidity and ability to stabilize reactive intermediates make it a potentially versatile catalyst for different applications. [Source: A paper published in the journal "Catalysis Science & Technology" - ]

Material science

Ba(TFSI)₂ is being used as a component in the development of new functional materials. For instance, it can be incorporated into polymer electrolytes to improve their ionic conductivity and thermal stability. [Source: A research article published in the journal "Polymer Chemistry" - ]

Barium bis(trifluoromethanesulfonimide) is a chemical compound with the molecular formula C₄BaF₁₂N₂O₈S₂ and a molecular weight of approximately 697.62 g/mol. It appears as a white to off-white powder and is known for its hygroscopic nature, making it sensitive to moisture. The compound is soluble in water and has a melting point greater than 300°C, indicating thermal stability under standard laboratory conditions .

This compound is classified as corrosive and requires careful handling due to its potential hazards .

Barium bis(trifluoromethanesulfonimide) can be synthesized through several methods:

- Direct Reaction: The compound can be synthesized by reacting barium hydroxide or barium carbonate with trifluoromethanesulfonamide in an appropriate solvent.

- Ion Exchange: Another method involves the ion exchange between barium salts and trifluoromethanesulfonic acid derivatives.

- Solvothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to facilitate the reaction between barium salts and trifluoromethanesulfonamide .

Barium bis(trifluoromethanesulfonimide) finds applications in various fields:

- Electrolytes: It is utilized as an electrolyte in lithium-ion batteries due to its ionic conductivity.

- Catalysis: The compound serves as a catalyst or catalyst precursor in organic synthesis.

- Materials Science: It is explored for use in developing advanced materials with unique electronic properties .

Interaction studies of barium bis(trifluoromethanesulfonimide) primarily focus on its behavior in various solvents and its compatibility with other chemical species. Research indicates that the compound interacts favorably with polar solvents, enhancing its solubility and reactivity. Additionally, studies on its interactions with metal ions reveal potential for forming stable complexes, which could have implications for catalysis and materials development .

Barium bis(trifluoromethanesulfonimide) shares structural similarities with several other compounds, primarily those containing sulfonimide groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Lithium bis(trifluoromethanesulfonimide) | C₄LiF₁₂N₂O₈S₂ | Used extensively as an electrolyte in batteries |

| Sodium bis(trifluoromethanesulfonimide) | C₄NaF₁₂N₂O₈S₂ | Exhibits good solubility in organic solvents |

| Potassium bis(trifluoromethanesulfonimide) | C₄KF₁₂N₂O₈S₂ | Known for its stability at high temperatures |

Uniqueness: Barium bis(trifluoromethanesulfonimide) is unique due to its ability to form stable complexes with metal ions, which is less common among alkali metal derivatives. Its high thermal stability and solubility characteristics also set it apart from similar compounds .

Barium bis(trifluoromethanesulfonimide) is a specialized organofluorine compound with the molecular formula C₄BaF₁₂N₂O₈S₂ and molecular weight of 697.62 g/mol [1] [2]. The compound appears as a white to off-white powder with a melting point exceeding 300°C [1] [3].

Direct Reaction Synthesis Approaches

Barium Hydroxide/Carbonate with Trifluoromethanesulfonamide

The most straightforward synthetic route involves the direct neutralization reaction between barium hydroxide octahydrate or barium carbonate with bis(trifluoromethanesulfonyl)imide [4] [5]. This method represents the classical approach for preparing metal bis(trifluoromethanesulfonimide) salts.

Barium Hydroxide Method:

The reaction proceeds according to the following stoichiometry:

Ba(OH)₂·8H₂O + 2 HNTf₂ → Ba(NTf₂)₂ + 2 H₂O + 8 H₂O

Research demonstrates that barium hydroxide octahydrate is freely soluble in water and methanol, whereas the monohydrate exhibits limited solubility [5]. The octahydrate form is preferred for synthesis due to its superior dissolution characteristics. Reaction conditions typically involve aqueous or methanolic media at temperatures ranging from room temperature to 80°C [4] [6].

The process yields 85-95% of the desired product with relatively straightforward workup procedures [6]. However, the primary limitation lies in the formation of hydrated products, which may require subsequent dehydration steps for applications demanding anhydrous materials.

Barium Carbonate Method:

An alternative approach employs barium carbonate as the barium source:

BaCO₃ + 2 HNTf₂ → Ba(NTf₂)₂ + H₂O + CO₂

This method offers the advantage of using a more cost-effective barium precursor [7]. However, the reaction generates carbon dioxide, which necessitates adequate ventilation and may require longer reaction times to ensure complete conversion. The carbonate route typically achieves yields of 80-90% under optimized conditions [8].

Alternative Synthetic Routes

Ultrasonic Activation Method:

Recent developments have introduced ultrasonic activation as an efficient approach for preparing anhydrous metallic triflimides [6]. This method involves the direct reaction of barium metal powder with bis(trifluoromethanesulfonyl)imide under ultrasonic conditions in acetonitrile:

Ba + 2 HNTf₂ → Ba(NTf₂)₂ + H₂

The ultrasonic activation significantly accelerates the reaction rate and yields anhydrous products directly [6]. Reaction conditions typically employ ultrasonic amplitude of 7.5 μm at temperatures below 100°C. This approach achieves yields of 90-95% and produces materials with enhanced catalytic activity compared to conventional synthesis methods [6].

Oxidative Dissolution Route:

An innovative approach involves the oxidative dissolution of barium metal powder in dimethyl sulfoxide under oxygen atmosphere [9]. The process occurs at 100°C and provides anhydrous metal triflimides solvated with organic molecules:

Ba + 2 HNTf₂ + O₂ → Ba(NTf₂)₂·xDMSO + byproducts

This method demonstrates excellent scalability and produces highly active catalytic materials [9]. The anhydrous nature of the products makes them particularly suitable for moisture-sensitive applications.

Coordination-Driven Synthesis:

A rapid coordination approach has been developed that achieves equilibrium within approximately 2 minutes [10] [11]. This method involves the reaction of soluble Ba(NTf₂)₂ with sulfonic acid-containing monomers in methanol:

Ba(NTf₂)₂ + M-SO₃H → coordination products

The process generates white precipitates immediately upon mixing and reaches completion within 3 days at room temperature [11]. Yields of 90-99% are consistently achieved with this methodology.

Purification Techniques

Effective purification is critical for obtaining high-quality barium bis(trifluoromethanesulfonimide) suitable for demanding applications. Multiple purification strategies have been developed to address different purity requirements and scale considerations.

Recrystallization Methods:

Traditional recrystallization from water-ethanol mixtures at 0-5°C provides purities of 95-98% with recovery yields of 85-95% [12]. The high scalability of this approach makes it suitable for industrial applications. The process exploits the differential solubility of the target compound and impurities in mixed solvent systems.

Vacuum Distillation:

For applications requiring extremely high purity, vacuum distillation at 0.1-10 mbar and 80-120°C achieves purities of 98-99.5% [12]. However, recovery yields are typically lower (70-85%) due to thermal decomposition considerations. This method is most appropriate for medium-scale operations where ultimate purity is paramount.

Spray Drying:

Industrial-scale production often employs spray drying at 100-150°C under nitrogen flow [8]. This technique achieves purities exceeding 99% with recovery yields of 90-95%. The method is particularly effective for removing residual moisture and volatile impurities while maintaining high throughput capabilities.

Advanced Purification Techniques:

Recent developments in bis(fluorosulfonyl)imide salt purification have introduced distillation-based methods operating under reduced pressure [12]. These processes maintain temperatures around 20°C in the column head while operating at 20 mbar absolute pressure. Such conditions minimize thermal degradation while effectively removing water and organic impurities.